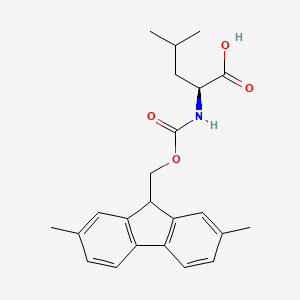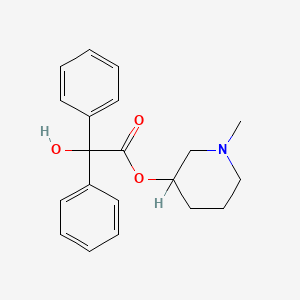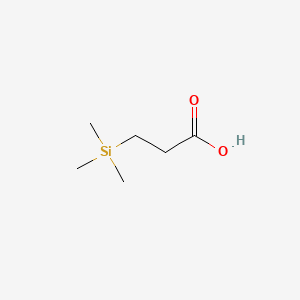
Ácido 3-(trimetilsilil)propiónico
Descripción general
Descripción
3-(Trimethylsilyl)propionic acid (TMSPA) is a silylated propionic acid that is gaining increasing attention as a useful reagent in various scientific research applications. TMSPA is an organosilicon compound that is known for its unique properties, such as its ability to form stable complexes with many transition metals, its low toxicity, and its low volatility. It has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Espectroscopia de Resonancia Magnética Nuclear (RMN)
El ácido 3-(trimetilsilil)propiónico se utiliza ampliamente como un estándar interno en la espectroscopia de RMN para disolventes acuosos como D2O {svg_1}. Su forma deuterada, conocida como TMSP-d4, proporciona un pico de referencia en los experimentos de RMN, lo cual es crucial para mediciones precisas de desplazamiento químico e identificación de compuestos.
Medicina
En la investigación médica, la forma deuterada de este compuesto sirve como una señal de bloqueo en la RMN, manteniendo un entorno acuoso in situ mientras actúa como una referencia de desplazamiento químico y difusión {svg_2}. Esta aplicación es vital para comprender la estabilidad y la formulación de productos farmacéuticos.
Ciencias Ambientales
Como un compuesto de referencia de desplazamiento químico de RMN, el ácido 3-(trimetilsilil)propiónico juega un papel en las ciencias ambientales al ayudar en el análisis de muestras acuosas y estudiar las interacciones de contaminantes ambientales {svg_3}.
Química Analítica
El compuesto es fundamental en la química analítica, particularmente en la determinación de valores de pKa de sustancias mediante titulaciones de RMN y la medición del pH de soluciones mediante estándares de referencia de pH dedicados {svg_4}.
Bioquímica
En bioquímica, el ácido 3-(trimetilsilil)propiónico se utiliza por su capacidad para proporcionar un pico de referencia en la espectroscopia de RMN, lo cual es esencial para estudiar moléculas biológicas en entornos acuosos {svg_5}.
Farmacología
La forma deuterada del compuesto se utiliza en farmacología para estudios de RMN que respaldan el desarrollo de fármacos y las evaluaciones toxicológicas, garantizando la seguridad del consumidor y ayudando en el proceso de fabricación {svg_6}.
Síntesis Orgánica
El ácido 3-(trimetilsilil)propiónico es un reactivo de partida para la síntesis de varios compuestos orgánicos, incluidas las 3-trimetilsililpropionamidas y los 1,5-trisustituidos 1H-1,2,3-triazoles, lo que demuestra su versatilidad en la química orgánica sintética {svg_7}.
Mecanismo De Acción
Target of Action
3-(Trimethylsilyl)propionic acid, also known as Trimethylsilylpropanoic acid (TMSP or TSP), is primarily used as an internal reference in nuclear magnetic resonance (NMR) for aqueous solvents Its role is to provide a stable and consistent reference point in NMR experiments .
Biochemical Pathways
Its primary function is in the field of analytical chemistry, where it aids in the interpretation of NMR spectra .
Pharmacokinetics
It’s important to note that tmsp is a liquid substance at room temperature and is soluble in water .
Result of Action
The use of TMSP in NMR spectroscopy results in more accurate and reliable measurements of other compounds in a given sample. By providing a stable reference point, TMSP allows for the precise determination of chemical shifts in the compounds being studied .
Action Environment
The efficacy and stability of TMSP as an NMR reference are influenced by the conditions of the NMR experiment rather than biological or environmental factors. Factors such as the magnetic field strength of the NMR instrument, the solvent used, and the temperature can affect the position and width of the TMSP peak .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(Trimethylsilyl)propionic acid is primarily used as an internal reference in NMR spectroscopy, which is essential for the accurate measurement of chemical shifts in aqueous solutions . The compound interacts with various biomolecules, including enzymes and proteins, by providing a stable reference point for NMR analysis. This interaction is non-covalent and does not interfere with the biochemical reactions being studied, making it an ideal reference compound .
Cellular Effects
The effects of 3-(Trimethylsilyl)propionic acid on cellular processes are minimal due to its role as an NMR reference compound. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism. Its primary function is to provide a consistent reference point for NMR measurements, ensuring accurate and reproducible data .
Molecular Mechanism
At the molecular level, 3-(Trimethylsilyl)propionic acid functions by providing a stable chemical shift reference in NMR spectroscopy. It does not participate in biochemical reactions or interact with biomolecules in a way that alters their function. Instead, it serves as a non-reactive marker that helps in the identification and quantification of other compounds in a sample .
Temporal Effects in Laboratory Settings
In laboratory settings, 3-(Trimethylsilyl)propionic acid is known for its stability over time. It does not degrade or lose its effectiveness as an NMR reference compound, ensuring consistent results in long-term studies. This stability is crucial for experiments that require prolonged observation periods .
Dosage Effects in Animal Models
Studies on the dosage effects of 3-(Trimethylsilyl)propionic acid in animal models are limited due to its primary use as an NMR reference compound. It is generally considered non-toxic and does not exhibit adverse effects at the concentrations typically used in NMR spectroscopy .
Metabolic Pathways
3-(Trimethylsilyl)propionic acid is not involved in metabolic pathways within biological systems. Its role is confined to serving as a reference compound in NMR spectroscopy, and it does not participate in or influence metabolic processes .
Transport and Distribution
Within cells and tissues, 3-(Trimethylsilyl)propionic acid is distributed uniformly due to its solubility in aqueous solutions. It does not interact with specific transporters or binding proteins, and its distribution is primarily influenced by diffusion .
Subcellular Localization
3-(Trimethylsilyl)propionic acid does not exhibit specific subcellular localization. It remains uniformly distributed within the aqueous environment of the cell, providing a consistent reference point for NMR measurements without affecting cellular compartments or organelles .
Propiedades
IUPAC Name |
3-trimethylsilylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONFLFDSOSZQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063978 | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5683-30-7 | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5683-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethylsilyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIMETHYLSILYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H75Z8P93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

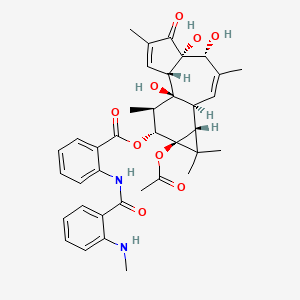

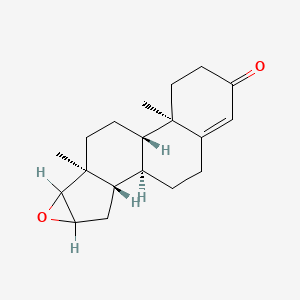
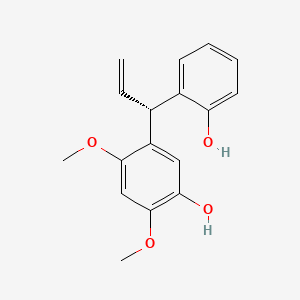
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
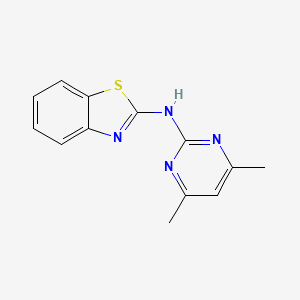
![8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol](/img/structure/B1203219.png)


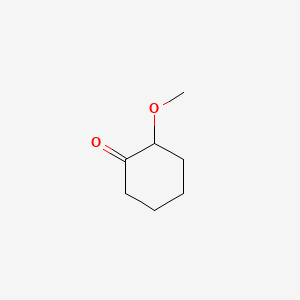
![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)
